[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-
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Overview
Description
[1,1’-Binaphthalene]-2,2’-diol, 3,3’-dibromo-, (1S)-: is a chiral compound with significant importance in organic chemistry. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2,2’-diol, 3,3’-dibromo-, (1S)- typically involves the bromination of [1,1’-Binaphthalene]-2,2’-diol. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, leading to the formation of [1,1’-Binaphthalene]-2,2’-diol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Major Products:
Substitution: Formation of substituted binaphthalenes.
Oxidation: Formation of oxidized binaphthalene derivatives.
Reduction: Formation of [1,1’-Binaphthalene]-2,2’-diol.
Scientific Research Applications
Chemistry:
- Used as a chiral ligand in asymmetric synthesis.
- Intermediate in the synthesis of various organic compounds .
Biology:
Medicine:
- Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates .
Industry:
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalene]-2,2’-diol, 3,3’-dibromo-, (1S)- involves its interaction with various molecular targets through its bromine atoms and hydroxyl groups. These functional groups enable the compound to participate in a wide range of chemical reactions, including coordination with metal ions and formation of hydrogen bonds .
Comparison with Similar Compounds
- [1,1’-Binaphthalene]-2,2’-diol, 3,3’-dichloro-, (1S)-
- [1,1’-Binaphthalene]-2,2’-diol, 3,3’-dimethoxy-, (1S)-
- [1,1’-Binaphthalene]-2,2’-diol, 3,3’-difluoro-, (1S)-
Uniqueness:
- The presence of bromine atoms in [1,1’-Binaphthalene]-2,2’-diol, 3,3’-dibromo-, (1S)- imparts unique reactivity compared to its chloro, methoxy, and fluoro analogs.
- The compound’s chiral nature makes it particularly valuable in asymmetric synthesis and chiral recognition studies .
Properties
Molecular Formula |
C20H12Br2O2S |
---|---|
Molecular Weight |
476.2 g/mol |
InChI |
InChI=1S/C20H12Br2O2.S/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24;/h1-10,23-24H; |
InChI Key |
WIHXIABLYDJTRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br.[S] |
Origin of Product |
United States |
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